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molecular formula C6H3Cl3INO B045718 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone CAS No. 72652-33-6

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Cat. No. B045718
M. Wt: 338.4 g/mol
InChI Key: PAVKKFAIAQPCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06368608B1

Procedure details

8.4 g (39.5 mmol) of 2-trichloroacetylpyrrole and 100 ml of chloroform were introduced into a three-necked flask under a stream of nitrogen and 8.6 g (39.5 mmol) of silver trifluoroacetate and 10.16 g (39.5 mmol) of iodine were added successively. Stirring was carried out at room temperature for one hour and the reaction mixture was poured into ice and extracted with dichloromethane. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. The residue obtained was triturated in hexane and filtered. 8.2 g (61%) of the expected compound, with a melting point of 118°-119° C., were recovered.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Name
silver trifluoroacetate
Quantity
8.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].[I:12]I>FC(F)(F)C([O-])=O.[Ag+].C(Cl)(Cl)Cl>[I:12][C:8]1[CH:9]=[C:5]([C:3](=[O:4])[C:2]([Cl:1])([Cl:10])[Cl:11])[NH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Name
Quantity
10.16 g
Type
reactant
Smiles
II
Name
silver trifluoroacetate
Quantity
8.6 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added successively
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was triturated in hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
8.2 g (61%) of the expected compound, with a melting point of 118°-119° C., were recovered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
IC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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